molecular formula C9H9ClN4O2S B15195767 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- CAS No. 149819-57-8

1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)-

Cat. No.: B15195767
CAS No.: 149819-57-8
M. Wt: 272.71 g/mol
InChI Key: JDKFRCWQPOWKOE-RITPCOANSA-N
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Description

1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- typically involves the reaction of appropriate starting materials under controlled conditions. The process may include steps such as:

  • Formation of the oxathiolane ring through cyclization reactions.
  • Introduction of the purine base via nucleophilic substitution reactions.
  • Purification of the final product using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include:

  • Use of automated reactors for precise control of temperature and reaction time.
  • Implementation of continuous flow processes to enhance efficiency.
  • Application of advanced purification methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under conditions such as elevated temperature or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield oxathiolane derivatives with additional oxygen-containing functional groups.
  • Reduction can produce compounds with reduced functional groups, such as alcohols or amines.
  • Substitution reactions result in the formation of new derivatives with different substituents.

Scientific Research Applications

1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets and pathways. This can include:

  • Binding to enzymes or receptors, leading to modulation of their activity.
  • Interference with cellular processes such as DNA replication or protein synthesis.
  • Activation or inhibition of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-cis)-
  • 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-cis)-

Uniqueness

1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- is unique due to its specific stereochemistry and the presence of the chloro-substituted purine base

Properties

CAS No.

149819-57-8

Molecular Formula

C9H9ClN4O2S

Molecular Weight

272.71 g/mol

IUPAC Name

[(2S,5R)-5-(6-chloropurin-9-yl)-1,3-oxathiolan-2-yl]methanol

InChI

InChI=1S/C9H9ClN4O2S/c10-8-7-9(12-3-11-8)14(4-13-7)5-2-17-6(1-15)16-5/h3-6,15H,1-2H2/t5-,6+/m1/s1

InChI Key

JDKFRCWQPOWKOE-RITPCOANSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C2N=CN=C3Cl

Canonical SMILES

C1C(OC(S1)CO)N2C=NC3=C2N=CN=C3Cl

Origin of Product

United States

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